1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-(1-pyridin-3-ylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(9-3-2-6-12-7-9)13-10(14)4-5-11(13)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOGYJSXPXKYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with suitable pyrrole precursors under controlled conditions. For instance, the reaction between 3-acetylpyridine and maleimide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of derivatives that can exhibit varied chemical properties, which are essential in developing novel materials .
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens .
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated efficacy against specific cancer cell lines by inducing apoptosis and inhibiting key enzymes involved in tumor growth .
Medicinal Chemistry
The compound is under investigation as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity relevant to disease pathways. This highlights its promise in drug design and development .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the anticancer potential of several derivatives of this compound. The results indicated that some derivatives exhibited significant cytotoxic effects against A549 lung cancer cells, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity
A recent study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had potent inhibitory effects on bacterial growth, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s key structural feature is the pyridin-3-yl ethyl group, which contrasts with substituents in related compounds (Table 1):
Key Observations :
- Fluorine in 1-(4-fluorophenyl)pyrrole-2,5-dione further increases electrophilicity .
- Conformational Flexibility : The ethyl linker in the target compound may improve solubility or binding pocket accommodation compared to rigid aryl substituents.
Insights :
- Yields for pyrrole-dione derivatives vary widely (41–65%), influenced by substituent complexity and reaction conditions .
- Melting points correlate with molecular symmetry and intermolecular interactions; fluorinated or pyridinyl derivatives may exhibit higher melting points due to polar interactions .
Biological Activity
1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
The compound has the molecular formula and a molecular weight of approximately 202.21 g/mol. Its structure features a pyridine ring, which is known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods may include the formation of the pyrrole ring followed by functionalization with the pyridine moiety. Detailed synthetic routes are essential for optimizing yield and purity in pharmaceutical applications.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620). The mechanism often involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to apoptosis in cancer cells .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | IC50 (M) | Reference |
|---|---|---|---|
| 4-amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0 × 10^-8 | Kuznietsova et al., 2013 |
| 4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 1.6 × 10^-8 | Garmanchuk et al., 2013 |
The biological activity is attributed to the ability of these compounds to disrupt cellular membranes and interact with lipid bilayers. This interaction can lead to increased membrane permeability and subsequent cellular death in malignant cells . Molecular docking studies have shown that these compounds can form stable complexes with target receptors, which is critical for their antitumor efficacy.
Anti-inflammatory Activity
In addition to antitumor effects, some studies have suggested that pyrrole derivatives may possess anti-inflammatory properties. These compounds have been tested for their ability to reduce inflammation markers in vitro without inducing significant cytotoxicity at lower concentrations .
Table 2: Toxicity Profile
| Concentration (µg/mL) | Viability (%) | Observations |
|---|---|---|
| 10 | ~100 | No toxicity observed |
| 50 | ~90 | Minimal toxicity |
| 100 | ~79 | Slight toxicity noted |
Case Studies
Several case studies have highlighted the effectiveness of pyrrole derivatives in preclinical models:
- Colon Cancer Model : In a chemically induced colon cancer model in rats, certain derivatives demonstrated significant tumor growth inhibition .
- Cell Viability Assays : Studies involving peripheral blood mononuclear cells (PBMCs) showed that at high concentrations (100 µg/mL), some derivatives exhibited slight cytotoxic effects but remained largely non-toxic at lower doses .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, and what key intermediates should be prioritized?
Methodological Answer: The synthesis of N-substituted maleimides typically involves nucleophilic substitution or Michael addition reactions. For this compound:
Intermediate Preparation : Start with 3-(aminomethyl)pyridine. React it with maleic anhydride under controlled pH (e.g., acetic acid) to form the maleamic acid intermediate.
Cyclization : Use dehydrating agents (e.g., acetic anhydride or thionyl chloride) to cyclize the maleamic acid into the maleimide core .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.
Key Considerations : Pyridinyl groups may require protection (e.g., Boc) during synthesis to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).
Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Expect signals for the pyridinyl protons (δ 8.5–9.0 ppm, aromatic), ethyl linker (δ 2.5–3.5 ppm, CH₂), and maleimide protons (δ 6.8–7.2 ppm, olefinic). Compare with analogs like N-(2-chlorophenyl)maleimide (δ 7.2–7.6 ppm for aryl) .
- ¹³C NMR : Maleimide carbonyls appear at δ 170–175 ppm; pyridinyl carbons at δ 120–150 ppm.
- X-ray Crystallography : Use SHELXL for refinement . For maleimide derivatives, crystals are often grown via slow evaporation (solvent: acetone or DCM/hexane). The pyridinyl group’s planarity and hydrogen-bonding motifs (e.g., C=O⋯H-N) are critical for resolving stereochemistry.
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do substituents influence its reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Substituent Effects : The pyridinyl group’s electron-withdrawing nature lowers HOMO energy, reducing maleimide’s reactivity in Diels-Alder reactions compared to alkyl-substituted analogs .
- Solvent Modeling : Include PCM (Polarizable Continuum Model) to assess solvation effects. Polar aprotic solvents (e.g., DMSO) stabilize the maleimide’s carbonyl groups.
Table 1 : Calculated HOMO/LUMO Energies for Maleimide Derivatives
| Substituent | HOMO (eV) | LUMO (eV) | Reactivity Index |
|---|---|---|---|
| Pyridin-3-ylethyl | -6.2 | -1.8 | Moderate |
| Phenyl (Reference) | -5.9 | -1.5 | High |
Q. How does the pyridinyl substituent affect the compound’s potential as a kinase inhibitor compared to other maleimide derivatives?
Methodological Answer:
- Kinase Binding : The pyridinyl group mimics ATP’s adenine moiety, enhancing binding to kinase ATP pockets. Compare with bisindolylmaleimides (e.g., HMDB0257261), where indole groups improve selectivity for PKC isoforms .
- Structure-Activity Relationship (SAR) :
Table 2 : Comparative Kinase Inhibition Profiles
| Compound | IC₅₀ (nM) for PKCα | Selectivity (vs. GSK-3β) |
|---|---|---|
| Target Compound | 120 | 15-fold |
| Bisindolylmaleimide VIII | 8 | 3-fold |
Q. What strategies resolve contradictions in reported reactivity data for maleimide derivatives under varying pH conditions?
Methodological Answer:
- Contradiction : Some studies report maleimide hydrolysis at pH > 8, while others note stability.
- Resolution :
- Kinetic Studies : Use HPLC to monitor hydrolysis rates. For pyridinyl-substituted maleimides, hydrolysis half-life (t₁/₂) at pH 9 is ~12 hours vs. t₁/₂ <1 hour for alkyl analogs .
- Buffer Effects : Phosphate buffers accelerate hydrolysis compared to Tris-HCl.
- Steric Shielding : The pyridinyl-ethyl group may sterically hinder nucleophilic attack on the maleimide ring.
Q. How can this compound be functionalized for bioconjugation or probe development in cellular studies?
Methodological Answer:
- Thiol-Maleimide Conjugation : React with cysteine residues (pH 6.5–7.5, 25°C). Monitor via UV-Vis (λmax ~300 nm for maleimide depletion) .
- Fluorescent Tagging : Introduce a propargyl group via Sonogashira coupling for click chemistry with azide-fluorophores.
- Validation : Use confocal microscopy (HeLa cells) to track localization; compare with control probes lacking the pyridinyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
